[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

Lipophilicity Drug-likeness Medicinal chemistry

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1354017-33-6) is a chiral, polyfunctional piperidine derivative that belongs to the piperidinylalkylcarbamate class of compounds widely employed as synthetic intermediates in pharmaceutical research, particularly for fatty acid amide hydrolase (FAAH) inhibitors and aspartic protease inhibitor programs. The compound features a well-defined (R)-configuration at the piperidine 3-position, an N-ethyl carbamate protected as a benzyl (Cbz) ester, a free primary amine tethered via a 2-aminoethyl side chain on the piperidine nitrogen, a molecular formula of C₁₇H₂₇N₃O₂, and a molecular weight of 305.42 g/mol.

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
Cat. No. B7916999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Molecular FormulaC17H27N3O2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCCN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H27N3O2/c1-2-20(16-9-6-11-19(13-16)12-10-18)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m1/s1
InChIKeyAHPMNZWTROIHIK-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester: A Specialized Chiral Piperidine Building Block for Enantioselective Synthesis and Medicinal Chemistry Procurement


[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1354017-33-6) is a chiral, polyfunctional piperidine derivative that belongs to the piperidinylalkylcarbamate class of compounds widely employed as synthetic intermediates in pharmaceutical research, particularly for fatty acid amide hydrolase (FAAH) inhibitors and aspartic protease inhibitor programs . The compound features a well-defined (R)-configuration at the piperidine 3-position, an N-ethyl carbamate protected as a benzyl (Cbz) ester, a free primary amine tethered via a 2-aminoethyl side chain on the piperidine nitrogen, a molecular formula of C₁₇H₂₇N₃O₂, and a molecular weight of 305.42 g/mol . These orthogonal functional handles make it a versatile, late-stage diversification intermediate whose procurement value is dictated by specific structural features that are absent or altered in closely related analogs.

Why [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Cannot Be Replaced by a Generic In-Class Piperidine Carbamate


Piperidine carbamate building blocks are often treated as interchangeable commodities in procurement workflows, yet this compound's precise combination of three structural features—(R)-stereochemistry at C-3, N-ethyl substitution on the carbamate nitrogen, and a 2-aminoethyl tether on the piperidine ring nitrogen—produces a reactivity and selectivity profile that no single in-class analog simultaneously replicates . The N-ethyl group modulates both lipophilicity and metabolic vulnerability relative to N—H or N-methyl analogs, the (R)-configuration determines the stereochemical outcome of downstream enantiospecific reactions, and the primary amine handle enables conjugation chemistries that are impossible with simpler 3-aminopiperidine carbamates lacking the ethylenediamine motif . Substituting any one of these features with a close analog will alter at least one critical parameter—logP, hydrogen-bonding capacity, orthogonal deprotection compatibility, or stereochemical fidelity—potentially compromising hit expansion, SAR consistency, or scalable route design.

Quantitative Differentiation Evidence for [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester vs. Closest Analogs


N-Ethyl Substitution Increases Lipophilicity by ~1.0 logP Unit vs. the N—H Analog, Enhancing Membrane Permeability Predictions for Downstream Conjugates

The target compound carries an N-ethyl substituent on the carbamate nitrogen, whereas the closest analog [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1354003-58-9) bears a secondary carbamate N—H. PubChem records a computed XLogP3-AA of 1.1 for the N—H analog ; addition of an ethyl group (two-carbon increment) is estimated to raise logP by approximately 1.0 unit based on the standard Hansch π contribution for a –CH₂CH₃ fragment (~0.5 per carbon), yielding an estimated logP of ~2.1 for the target compound . This ~90% increase in predicted lipophilicity can materially affect passive membrane permeability, tissue distribution, and protein-binding characteristics of final conjugates derived from this intermediate.

Lipophilicity Drug-likeness Medicinal chemistry

N-Ethyl Carbamate Eliminates a Hydrogen Bond Donor Relative to the N—H Analog, Altering Intermolecular Interaction Capacity

The target compound's N-ethyl carbamate is fully N-substituted and lacks the N—H hydrogen bond donor present in the N—H analog (CAS 1354003-58-9). PubChem reports the N—H analog as having 2 hydrogen bond donors (one carbamate N—H and one primary amine) . The target compound, by contrast, possesses only 1 hydrogen bond donor (the primary amine of the aminoethyl side chain), while retaining 4 hydrogen bond acceptors (carbamate carbonyl oxygen, carbamate ester oxygen, piperidine nitrogen, primary amine nitrogen) . This reduction in HBD count changes solubility parameters, reduces propensity for intermolecular N—H···O=C hydrogen-bonded networks that can limit solubility, and can alter solid-state crystallinity—factors that are relevant to both purification and formulation of downstream products.

Hydrogen bonding Solubility Crystallinity

Defined (R)-Stereochemistry at Piperidine C-3 Ensures Enantioselective Downstream Synthesis vs. Racemic or Unspecified Stereoisomer Batches

The target compound (CAS 1354017-33-6) carries an unambiguous (R)-configuration at the piperidine 3-position, as confirmed by the IUPAC name 'benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate' and the InChI stereodescriptor '/t16-/m1/s1' (indicating (R)-configuration) . A direct analog, [1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1353946-02-7), has the identical molecular formula (C₁₇H₂₇N₃O₂, MW 305.42) but is specified without stereochemistry in its canonical SMILES (lacking the '@@' descriptor) and is described as the racemic or stereochemically undefined form . The (R)-enantiomer is available from multiple vendors at purities of ≥95% to ≥98% , whereas the racemic form is listed at 'NLT 98%' chemical purity but with no enantiomeric excess specification . Enantiomeric purity data (e.g., chiral HPLC ee%) is not publicly reported for either form, representing an evidence gap.

Chirality Enantioselective synthesis Stereochemical purity

The 2-Aminoethyl Side Chain Provides a Free Primary Amine Handle Absent in Simpler 3-Piperidinyl Carbamates, Doubling Functionalization Options

The target compound carries a 2-aminoethyl substituent on the piperidine ring nitrogen, providing a free primary amine (pKa ~9-10) that is structurally distinct from the carbamate-bearing nitrogen at C-3. The comparator Ethyl-(R)-piperidin-3-yl-carbamic acid benzyl ester (CAS 1353996-90-3) lacks this side chain entirely, possessing only a secondary piperidine N—H with molecular formula C₁₅H₂₂N₂O₂ (MW 262.35, purity ≥95% to 98%) . The functional consequence is that the target compound offers two independently addressable nitrogen nucleophiles (piperidine N—CH₂CH₂NH₂ and carbamate N—Et), whereas the simpler analog offers only one (piperidine N—H). The primary amine can be selectively acylated, sulfonylated, reductively alkylated, or converted to a guanidine without affecting the carbamate, thereby enabling sequential, orthogonal diversification strategies that the comparator cannot support.

Orthogonal functionalization Bioconjugation Scaffold diversification

Cbz (Benzyl Ester) Protection Enables Orthogonal Hydrogenolytic Deprotection Distinct from Boc-Protected Piperidine Intermediates

The target compound employs a Cbz (benzyloxycarbonyl) protecting group on the carbamate, which is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation—conditions that leave acid-labile protecting groups such as Boc (tert-butoxycarbonyl) intact. A closely related comparator, [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354011-28-1), replaces the benzyl ester with a tert-butyl ester (Boc), changing the deprotection logic from hydrogenolytic to acidolytic (TFA, HCl/dioxane) . The Cbz/Boc orthogonality is a well-established concept in peptide and heterocycle chemistry: Cbz removal requires neutral reductive conditions; Boc removal requires mild acid . This means that in a synthetic sequence where both protecting groups are present on different nitrogens, the Cbz group on the target compound can be removed selectively without affecting Boc-protected amines elsewhere in the molecule, a capability that Boc-only intermediates cannot reciprocate.

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Optimal Procurement and Utilization Scenarios for [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of FAAH or Aspartic Protease Inhibitors Requiring Defined (R)-Configuration at the Piperidine Core

Programs synthesizing chiral FAAH inhibitors (e.g., Sanofi-Aventis piperidinylalkylcarbamate series) or aspartic protease inhibitors where the (R)-configuration at the piperidine 3-position is critical for target binding must procure the (R)-enantiomer (CAS 1354017-33-6) rather than the racemic form (CAS 1353946-02-7) to avoid introducing a 50% (S)-enantiomer contaminant that would confound SAR interpretation and require chiral separation of final compounds . The InChI stereodescriptor (/t16-/m1/s1) provides unambiguous identity verification for procurement specifications.

Late-Stage Diversification via the 2-Aminoethyl Handle for Library Synthesis

When a medicinal chemistry campaign requires parallel derivatization of a piperidine scaffold at two distinct nitrogen positions, the target compound's 2-aminoethyl side chain provides a primary amine handle for amide coupling, sulfonamide formation, or reductive amination while the N-ethyl carbamate (Cbz-protected) remains intact for subsequent deprotection and further modification . Simpler 3-piperidinyl carbamates lacking this side chain (e.g., CAS 1353996-90-3) preclude such two-point diversification without additional synthetic steps.

Orthogonal Protecting Group Strategies Requiring Hydrogenolytic Cbz Removal in the Presence of Acid-Labile Boc Groups

In multi-step syntheses where both a Cbz- and a Boc-protected amine are present in the same intermediate, the target compound's benzyl ester permits selective hydrogenolytic deprotection (H₂, Pd/C) without affecting Boc groups elsewhere in the molecule . This orthogonal logic cannot be achieved with Boc-only piperidine carbamates (e.g., CAS 1354011-28-1), which would require TFA exposure that non-selectively removes all acid-labile groups. Procurement of the Cbz-protected (R)-enantiomer is therefore essential for synthetic routes that exploit Cbz/Boc orthogonality.

CNS-Targeted Conjugate Programs Where Elevated Lipophilicity Is Desirable for Blood-Brain Barrier Penetration

When the final drug conjugate requires passive blood-brain barrier penetration, the N-ethyl substitution on the target compound (estimated logP ~2.1) confers a lipophilicity advantage of ~1.0 logP unit over the N—H analog (CAS 1354003-58-9, XLogP3 = 1.1) . This difference can meaningfully shift predicted CNS multiparameter optimization (MPO) scores toward desirable ranges, making the N-ethyl intermediate the preferred building block for neuroscience-targeted programs where the piperidine carbamate scaffold is retained in the final bioactive molecule.

Quote Request

Request a Quote for [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.